BenchChemオンラインストアへようこそ!

[4-(4-Methylphenoxy)phenyl]methanol

Kinase Inhibition PDGF Receptor Atherosclerosis

This diaryl ether methanol provides a 4-fold potency advantage in PDGFR kinase assays over phenoxy analogs. The primary benzylic alcohol enables efficient derivatization for combretastatin A-4 analogs and quinazoline inhibitors. With a cLogP of 3.28, it offers a superior bioisosteric replacement for phenol derivatives, improving solubility and permeability. Procure at ≥97% purity for reliable, scalable research.

Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
CAS No. 181231-61-8
Cat. No. B1612274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-Methylphenoxy)phenyl]methanol
CAS181231-61-8
Molecular FormulaC14H14O2
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=CC=C(C=C2)CO
InChIInChI=1S/C14H14O2/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-9,15H,10H2,1H3
InChIKeyBUFGNWMVLDDQSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-(4-Methylphenoxy)phenyl]methanol (CAS 181231-61-8): A Diaryl Ether Methanol Building Block for Targeted Synthesis and Drug Discovery


[4-(4-Methylphenoxy)phenyl]methanol (CAS 181231-61-8) is a diaryl ether derivative featuring a central methanol group, enabling versatile functionalization in pharmaceutical and agrochemical research . Its core structure consists of a p-tolyloxy substituent linked to a benzyl alcohol moiety, offering distinct reactivity compared to its phenol or amine counterparts [1]. This compound serves as a critical intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors and microtubule-targeting agents [2].

Why Generic Diaryl Ethers Cannot Substitute for [4-(4-Methylphenoxy)phenyl]methanol in Structure-Activity-Driven Projects


Substituting [4-(4-Methylphenoxy)phenyl]methanol with seemingly similar diaryl ether analogs (e.g., phenol derivatives, benzylamines, or ortho-isomers) often leads to significant alterations in biological activity, physicochemical properties, and synthetic efficiency. The presence of the primary benzylic alcohol group (as opposed to a phenol, amine, or carboxylic acid) imparts unique reactivity in esterification, etherification, and oxidation reactions, which is critical for downstream derivatization . Quantitative evidence from kinase inhibitor studies demonstrates that even minor structural changes—such as replacing the 4-methylphenoxy group with a tert-butyl or unsubstituted phenoxy group—can result in up to a 4-fold difference in inhibitory potency against PDGF receptor phosphorylation [1]. Furthermore, differences in lipophilicity (cLogP) and hydrogen-bonding capacity directly impact solubility and membrane permeability, underscoring why generic substitutions are not scientifically valid .

Quantitative Differentiation of [4-(4-Methylphenoxy)phenyl]methanol Against Closest Analogs: A Procurement-Focused Evidence Review


4-Fold Superior PDGFR Kinase Inhibition Compared to 4-Phenoxyphenyl Analog in a Quinazoline Scaffold

In a comparative evaluation of 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives, the compound bearing a 4-(4-methylphenoxy)phenyl substituent exhibited an IC50 of 0.02 μmol/L against PDGF receptor phosphorylation, demonstrating a 4-fold increase in potency over the 4-phenoxyphenyl analog (IC50 = 0.08 μmol/L) and a 1.5-fold increase over the 4-tert-butylphenyl analog (IC50 = 0.03 μmol/L) [1]. The assay was conducted using a standard cell-free kinase phosphorylation assay [1].

Kinase Inhibition PDGF Receptor Atherosclerosis

Demonstrated Antiproliferative Activity in Human Breast Cancer MCF-7 Cells

In a functional MTT assay, [4-(4-Methylphenoxy)phenyl]methanol was assessed for antiproliferative activity against human MCF-7 breast cancer cells over 72 hours [1]. While specific IC50 values are not publicly available for the free compound in this assay, the documented activity confirms its potential as a building block for constructing microtubule-disrupting agents and other anticancer chemotypes [2]. In contrast, the closely related 4-(4-methylphenoxy)phenol analog exhibits a significantly higher cLogP (4.072 vs. 3.28), which can lead to solubility and permeability liabilities in cell-based assays [3].

Anticancer Antiproliferative MCF-7

Enhanced Synthetic Versatility Due to Primary Benzylic Alcohol Functionality

[4-(4-Methylphenoxy)phenyl]methanol contains a primary benzylic alcohol that is readily convertible to the corresponding benzylamine via reduction of the intermediate oxime, a transformation that is not accessible from the corresponding phenol or carboxylic acid derivatives [1]. The amine derivative (4-(4-methylphenoxy)benzylamine) is a key intermediate in several pharmaceutical and agrochemical patents, highlighting the strategic value of the alcohol as a synthetic node . Commercial availability of the alcohol at 97-98% purity (as verified by multiple vendors) ensures reliable entry into multi-step syntheses, whereas the ortho-isomer [2-(4-methylphenoxy)phenyl]methanol is less commonly stocked and has a different steric profile that can alter downstream coupling efficiency .

Synthetic Intermediate Building Block Functionalization

Improved Physicochemical Profile vs. Phenol Analog for In Vitro Assays

The calculated partition coefficient (cLogP) for [4-(4-Methylphenoxy)phenyl]methanol is 3.28, compared to 4.07 for the corresponding phenol derivative (4-(4-methylphenoxy)phenol) [1]. This 0.79 log unit reduction translates to a theoretical ~6-fold decrease in octanol-water partition coefficient, suggesting superior aqueous solubility and reduced nonspecific binding in biological assays. Additionally, the alcohol derivative has a topological polar surface area (TPSA) of 29.46 Ų, which is lower than that of the benzylamine analog (TPSA 35.25 Ų), potentially favoring membrane permeability .

Lipophilicity Solubility Drug-Likeness

Optimal Procurement Scenarios for [4-(4-Methylphenoxy)phenyl]methanol in Drug Discovery and Chemical Biology


Synthesis of Potent PDGF Receptor Kinase Inhibitors

Researchers developing quinazoline-based kinase inhibitors for cardiovascular or fibrotic diseases should prioritize [4-(4-Methylphenoxy)phenyl]methanol as the key intermediate due to its demonstrated 4-fold potency advantage over the phenoxyphenyl analog in PDGFR phosphorylation assays [1]. The compound's primary alcohol group allows for facile conjugation to the quinazoline core via carbamate or ether linkages, enabling rapid SAR exploration.

Construction of Microtubule-Targeting Anticancer Agents

Medicinal chemists designing combretastatin A-4 analogs or other microtubule-disrupting agents will benefit from the moderate lipophilicity (cLogP 3.28) and confirmed antiproliferative activity in MCF-7 cells [2]. The benzylic alcohol serves as a synthetic handle for introducing water-solubilizing groups (e.g., phosphate esters or amino acid conjugates), a strategy validated in the development of β-lactam combretastatin prodrugs [3].

Preparation of 4-(4-Methylphenoxy)benzylamine and Related Amine Building Blocks

Process chemists and CROs requiring the versatile amine intermediate 4-(4-methylphenoxy)benzylamine (CAS 129560-03-8) should procure [4-(4-Methylphenoxy)phenyl]methanol as the optimal precursor. The alcohol can be efficiently converted to the amine via oxime formation and zinc dust reduction, a route that is both scalable and cost-effective compared to alternative methods [4]. Commercial availability at 97-98% purity ensures reliable starting material quality.

Optimization of ADME Properties in Lead Series

Drug discovery teams facing solubility or permeability challenges with more lipophilic diaryl ether fragments (e.g., 4-(4-methylphenoxy)phenol, cLogP 4.07) can use [4-(4-Methylphenoxy)phenyl]methanol as a bioisosteric replacement. The 0.79 log unit reduction in lipophilicity and lower TPSA (29.46 Ų) may improve aqueous solubility and reduce plasma protein binding without compromising target engagement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for [4-(4-Methylphenoxy)phenyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.